2-((5-(m-Tolyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((5-(m-Tolyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 2-((5-(m-Tolyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps. The process begins with the preparation of the oxadiazole ring, which is achieved through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide. The resulting oxadiazole intermediate is then reacted with various electrophiles to introduce the desired substituents .
For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and microwave-assisted synthesis can further enhance the efficiency and yield of the process .
Chemical Reactions Analysis
2-((5-(m-Tolyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-((5-(m-Tolyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in bacterial cells . In cancer cells, the compound can induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
2-((5-(m-Tolyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is unique compared to other oxadiazole derivatives due to its specific substituents, which confer distinct biological and chemical properties. Similar compounds include:
5-phenyl-1,3,4-oxadiazole-2-thiol: Known for its antimicrobial and antidiabetic activities.
2-amino-1,3,4-oxadiazole derivatives: These compounds have shown significant antibacterial and anticancer activities.
N-substituted 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides: These derivatives are studied for their potential as antimicrobial and hemolytic agents.
Each of these compounds has unique properties and applications, making them valuable in different research and industrial contexts.
Properties
CAS No. |
337490-49-0 |
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Molecular Formula |
C18H14F3N3O2S |
Molecular Weight |
393.4g/mol |
IUPAC Name |
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H14F3N3O2S/c1-11-4-2-5-12(8-11)16-23-24-17(26-16)27-10-15(25)22-14-7-3-6-13(9-14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
InChI Key |
QUXGIEAJPOWHCA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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